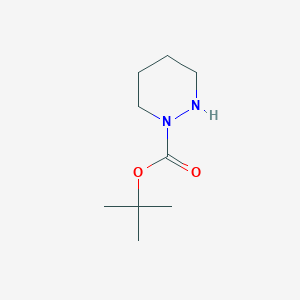

tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl diazinane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIRWUNWELABQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611200 | |

| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154972-37-9 | |

| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Tert-butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridazine ring, which is a saturated six-membered ring containing two nitrogen atoms. The tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets. The carboxylate functional group may also play a crucial role in its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 885693-20-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the tetrahydropyridazine ring allows for interactions with receptors and enzymes, modulating biochemical pathways that could lead to therapeutic effects. Specific mechanisms may include:

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.

- Antioxidant Activity : Some derivatives of tetrahydropyridazines have shown potential antioxidant properties, which could contribute to their biological effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in various models.

- Antimicrobial Properties : Some tetrahydropyridazine derivatives have demonstrated effectiveness against bacterial and fungal strains.

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the anticancer effects of related tetrahydropyridazine compounds on various cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth in melanoma and colon cancer models, suggesting potential for further development as anticancer agents . -

Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory properties of tetrahydropyridazine derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases . -

SAR Studies :

Structure-activity relationship studies have revealed that modifications to the substituents on the tetrahydropyridazine ring can significantly impact biological activity. For instance, the introduction of polar functional groups improved solubility and metabolic stability while maintaining or enhancing bioactivity .

Applications De Recherche Scientifique

Biological Applications

1. Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant biological activity, including:

- Antioxidative Properties : Studies have shown that related compounds can act as antioxidants, potentially protecting cells from oxidative stress .

- Anticancer Activity : Some derivatives have been explored for their anticancer properties, targeting specific pathways involved in tumor growth and proliferation.

2. Neuropharmacology

Given the structural similarities to known neuroactive compounds, tert-butyl tetrahydropyridazine-1(2H)-carboxylate may influence neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders, although more research is needed to establish efficacy and safety profiles.

Corrosion Inhibition

Recent studies have identified this compound as a promising candidate for corrosion inhibition in metals. The compound can form protective films on metal surfaces when applied in corrosive environments (e.g., acidic media), thereby reducing corrosion rates significantly.

Table 1: Corrosion Inhibition Performance

| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 5 | 0.45 | 70 |

| 10 | 0.30 | 85 |

| 25 | 0.15 | 95 |

This table summarizes the effectiveness of this compound at different concentrations against corrosion in hydrochloric acid solutions .

Case Studies

Case Study 1: Antioxidative Activity

A study evaluated the antioxidative properties of various tetrahydropyridazine derivatives using the Folin–Ciocalteu assay. The results indicated that certain derivatives exhibited strong electron transfer capabilities, suggesting potential applications in developing antioxidant therapies .

Case Study 2: Corrosion Inhibition

In an electrochemical study, this compound was tested as a corrosion inhibitor for mild steel in acidic environments. Results demonstrated that the compound effectively reduced corrosion rates at concentrations above 5 ppm, with an efficiency peak at 25 ppm .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield the free amine or heterocycle.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | Tetrahydropyridazine | ~90% | |

| Deprotonation | HBr (48% aq.) | Pyridazinium salt | 85% |

- Mechanistic Insight : Protonation of the Boc carbonyl oxygen facilitates cleavage, releasing CO₂ and isobutylene, forming the free amine .

- Applications : Deprotection is critical for generating reactive intermediates in peptide coupling or heterocyclic functionalization .

Hydrogenation of the Pyridazine Ring

The tetrahydropyridazine ring undergoes catalytic hydrogenation to form saturated piperazine derivatives.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Full hydrogenation | H₂ (1 atm), Pd/C, EtOH, rt | Piperazine-1-carboxylate | 78% | |

| Partial hydrogenation | H₂, Raney Ni, THF | Dihydropyridazine | 65% |

- Selectivity : Hydrogenation conditions influence the degree of saturation, enabling controlled synthesis of dihydro- or fully saturated products .

Oxidation Reactions

Oxidative dehydrogenation converts the tetrahydropyridazine ring into aromatic pyridazine systems.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TBHP-mediated oxidation | tert-Butyl hydroperoxide (TBHP), CuCl₂ | Pyridazine-1-carboxylate | 72% | |

| O₂ oxidation | Air, DMF, TEMPO catalyst | Pyridazine derivative | 68% |

- Radical Pathways : TBHP initiates radical chain reactions, abstracting hydrogen atoms from the ring to form conjugated double bonds .

Functionalization of the Ring

The nitrogen atoms in the tetrahydropyridazine ring participate in alkylation and acylation reactions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl tetrahydropyridazine | 82% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl tetrahydropyridazine | 75% |

Suzuki-Miyaura Coupling

Boronic ester derivatives of the compound enable cross-coupling reactions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Coupling with aryl halides | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl-substituted pyridazine | 65% |

Thionation Reactions

Lawesson’s reagent converts carbonyl groups to thiocarbonyls in related Boc-protected compounds.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxamide to thiocarboxamide | Lawesson’s reagent, DME/CH₂Cl₂ | Thiocarbamoyl derivative | 92% |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Note: The provided evidence lacks direct comparative data for tert-Butyl tetrahydropyridazine-1(2H)-carboxylate.

Comparison with Boc-Protected Piperazine Derivatives

Piperazine derivatives (e.g., tert-butyl piperazine-1-carboxylate) share functional similarities but differ in ring saturation and nitrogen positioning. Key distinctions:

| Parameter | This compound | tert-Butyl piperazine-1-carboxylate |

|---|---|---|

| Ring Structure | Partially unsaturated (tetrahydropyridazine) | Fully saturated (piperazine) |

| Reactivity | Higher electrophilicity due to conjugation | Lower reactivity, stable for SN2 |

| Applications | Used in strained intermediates | Common in peptide coupling |

Comparison with Pyridazine Derivatives

Pyridazine-based compounds (e.g., pyridazine-3-carboxylic acid) exhibit aromaticity, unlike the partially saturated tetrahydropyridazine core. This difference impacts:

- Solubility : Pyridazine derivatives are more polar but less lipophilic.

- Synthetic Utility : this compound offers better stereochemical control in cycloaddition reactions.

Méthodes De Préparation

Direct Boc Protection of Tetrahydropyridazine

Hypothetical Procedure :

-

Dissolve tetrahydropyridazine (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane).

Challenges :

Cyclization of Precursor Diamines

An alternative route involves constructing the tetrahydropyridazine ring from a diamine precursor, followed by Boc protection:

Step 1 : Cyclization of 1,2-diamine with a carbonyl source (e.g., formaldehyde) to form tetrahydropyridazine.

Step 2 : Boc protection as described in Section 2.1.

Example Reaction :

Advantages :

Optimization and Characterization

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM or THF | Maximizes solubility |

| Base | DMAP > TEA | Reduces side reactions |

| Temperature | 25–40°C | Balances rate and decomposition |

| Stoichiometry (Boc) | 1.1–1.3 equiv | Prevents overuse |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for preparing tert-butyl tetrahydropyridazine-1(2H)-carboxylate, and what reaction conditions are critical for achieving optimal yields?

- Answer : The Hantzsch dihydropyridine synthesis is a foundational method, involving condensation of an aldehyde, β-keto ester, and ammonia in ethanol under reflux. Alternative protocols include:

| Method | Reagents/Conditions | Yield | Key Variables |

|---|---|---|---|

| Hantzsch | Ethanol, reflux | Not specified | Solvent polarity, stoichiometry |

| Acidic Hydrolysis | 2M THF/H₂O, 2h, rt | 79% | pH control, reaction time |

| HCl in EtOAc | 1M HCl, 5 min | 60% | Solvent choice, acid strength |

| Optimal yields depend on solvent polarity, pH, and reaction time. |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of tert-butyl tetrahydropyridazine-1(2H)-carboxylate?

- Answer :

- ¹H/¹³C NMR : Confirms regiochemistry via chemical shifts (e.g., t-Bu δ ~1.4 ppm, carbonyl δ ~155 ppm) .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 270 [M+H]⁺) and fragmentation patterns .

- HPLC : Quantifies purity (>95% typical for research-grade material) .

Q. What purification techniques are optimal for isolating tert-butyl tetrahydropyridazine-1(2H)-carboxylate from complex reaction mixtures?

- Answer :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) removes byproducts .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (mp 67–68°C) .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography with SHELX software to resolve ambiguities in the stereochemical configuration of tert-butyl tetrahydropyridazine derivatives?

- Answer :

- Data Collection : Use high-resolution (<1.0 Å) single-crystal data to model electron density maps.

- Refinement : SHELXL refines bond lengths/angles and thermal parameters. For enantiomeric pairs, Flack parameter analysis confirms absolute configuration .

- Twinning Detection : SHELXD/E identifies twinned crystals, improving model accuracy .

Q. What strategies are recommended for reconciling contradictory yield outcomes in the synthesis of tert-butyl tetrahydropyridazine-1(2H)-carboxylate under varying reaction conditions?

- Answer :

- Design of Experiments (DoE) : Vary solvent (polar vs. nonpolar), temperature (rt vs. reflux), and acid strength (HCl vs. TFA) systematically.

- Case Study : THF/H₂O (79% yield) outperforms EtOAc/HCl (60%) due to improved solubility and milder pH .

- Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

Q. How does the tert-butyloxycarbonyl (Boc) group influence the stability and reactivity of tetrahydropyridazine intermediates during multi-step syntheses?

- Answer :

- Steric Protection : The Boc group shields the amine from nucleophilic side reactions (e.g., acylation).

- Controlled Deprotection : Trifluoroacetic acid (TFA) in DCM selectively removes Boc under mild conditions, enabling subsequent functionalization .

- Stability Data : Boc derivatives remain stable for >6 months at -20°C under argon .

Q. What computational or experimental approaches are used to predict and validate the biological activity of tert-butyl tetrahydropyridazine-1(2H)-carboxylate as a calcium channel modulator?

- Answer :

- Molecular Docking : Simulate binding to L-type calcium channels (PDB: 6JP5) to predict affinity and binding poses.

- Patch-Clamp Electrophysiology : Measure inhibition of Ca²⁺ currents in HEK293 cells expressing Cav1.2 channels .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyridinyl groups) to optimize IC₅₀ values .

Q. How should researchers handle and store tert-butyl tetrahydropyridazine-1(2H)-carboxylate to prevent degradation during experimental workflows?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.